(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid
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Overview
Description
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is an organic compound that belongs to the class of cyclobutanecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the cyclobutane ring, which imparts unique chemical properties. It is widely used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. The reaction conditions often involve the use of strong bases and solvents such as benzene or toluene to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring. The flow process is more versatile and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclobutanecarboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Mechanism of Action
The mechanism of action of (1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective modification of other functional groups, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: This compound is similar in structure but contains an amino group instead of a tert-butoxycarbonyl group.
Quinic acid derivatives: These compounds share a similar cyclic structure but differ in functional groups and applications.
Uniqueness
(1S,2S)-2-tert-butoxycarbonylcyclobutanecarboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C10H16O4 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
InChI Key |
JBBMXPFFCFHKDD-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1C(=O)O |
Origin of Product |
United States |
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